molecular formula C17H24O4 B2750791 (E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 1630949-90-4

(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No. B2750791
CAS RN: 1630949-90-4
M. Wt: 292.375
InChI Key: XDGUJINJMPKTPO-PKNBQFBNSA-N
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Description

(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid, also known as HMPA, is a synthetic compound that belongs to the family of cinnamic acid derivatives. HMPA is a widely studied compound in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Hydrogen-Bonded Networks

Shu-Ping Yang et al. (2006) investigated the crystal structure of a closely related compound, (E)-3-(4-methoxyphenyl)prop-2-enoic acid, revealing that molecules are linked into chains by paired hydrogen bonds and weak intermolecular interactions, forming a three-dimensional network. This structural characteristic may have implications for designing materials with specific physical properties (Yang et al., 2006).

Structural and Spectroscopic Analysis

Venkatesan et al. (2016) performed an extensive study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, characterizing it through X-ray crystallography, spectroscopy, and quantum chemical calculations. Their analysis provides insights into the molecular interactions and stability of such compounds, relevant for materials science and molecular engineering (Venkatesan et al., 2016).

Antioxidant Activity

Research on derivatives of (E)-3-(4-methoxyphenyl)prop-2-enoic acid has shown potential antioxidant activities. For instance, a study by Sulpizio et al. (2016) on methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related compounds, demonstrated significant in vitro antioxidant properties. This suggests that modifications to the (E)-3-(4-methoxyphenyl)prop-2-enoic acid structure could yield potent antioxidants (Sulpizio et al., 2016).

Bioactive Compounds from Marine Fungi

Lan-lan Xu et al. (2017) isolated phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, demonstrating strong antioxidant activity. Although the direct relevance to (E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid is indirect, this study highlights the potential of structurally related compounds for discovering new bioactive substances with applications in pharmaceuticals and nutraceuticals (Xu et al., 2017).

properties

IUPAC Name

(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-4-5-6-7-12-21-15-10-8-14(9-11-17(18)19)13-16(15)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUJINJMPKTPO-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

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